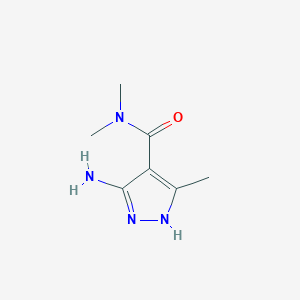

5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide

説明

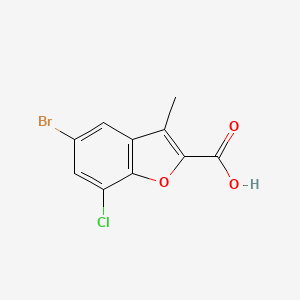

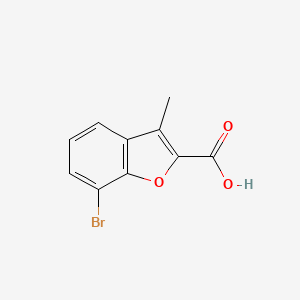

5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide is a chemical compound with the CAS Number: 1187861-76-2 . It has a molecular weight of 168.2 .

Molecular Structure Analysis

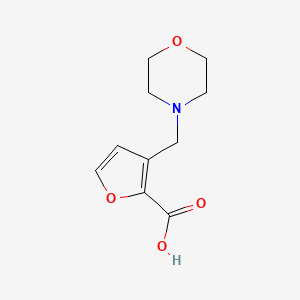

The InChI code for 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide is 1S/C7H12N4O/c1-4-5 (6 (8)10-9-4)7 (12)11 (2)3/h1-3H3, (H3,8,9,10) . This provides a standardized way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide are not detailed in the available sources, 5-amino-pyrazoles in general are known to be potent reagents in organic and medicinal synthesis . They can be used as building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .Physical And Chemical Properties Analysis

The compound has a molecular weight of 168.2 . Other physical and chemical properties specific to 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide are not detailed in the available sources.科学的研究の応用

Antitumor and Cytotoxic Activities

Research has demonstrated the potential of pyrazole-4-carboxamide derivatives in antitumor activities. For instance, derivatives synthesized from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides have been evaluated for in vitro antitumor activities against different human cancer cell lines. The structure-activity relationship (SAR) of these compounds suggests promising directions for cancer therapy research (Hafez et al., 2013). Another study highlighted the synthesis and cytotoxic activity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, further emphasizing the compound's relevance in developing anticancer agents (Hassan et al., 2014).

Heterocyclic Synthesis Utility

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide serves as a key building block for synthesizing polyfunctionalized heterocyclic compounds with significant pharmacological interest. This utility underlines the compound's importance in medicinal chemistry, offering a pathway to a broad range of bioactive molecules (El‐Mekabaty, 2014).

Inhibition of Parasitic Enzymes

Compounds based on a 5-aminopyrazole-4-carboxamide scaffold have been identified as selective inhibitors of calcium-dependent protein kinase-1 from parasites such as Toxoplasma gondii and Cryptosporidium parvum. These inhibitors showcase low nanomolar potencies against the target enzymes and possess non-toxic profiles to mammalian cells, highlighting their potential in treating parasitic infections (Zhang et al., 2014).

Environmental and Biological Applications

A novel sensor for Cr3+ ions utilizing 5-amino-1-phenyl-1H-pyrazole-4-carboxamide as an ionophore demonstrates excellent selectivity and sensitivity for detecting chromium ions in environmental samples. This application is critical for monitoring and managing chromium pollution in industrial contexts (Zamani et al., 2009).

Gene Expression Regulation

Research into small molecules targeting specific DNA sequences for gene expression regulation has also explored derivatives of 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide. Such studies indicate the potential of these compounds in therapeutic applications, suggesting pathways to control gene expression through targeted DNA interaction (Gottesfeld et al., 1997).

将来の方向性

The future directions for this compound could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. As 5-amino-pyrazoles are known to be potent reagents in organic and medicinal synthesis , there could be potential for 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide in these areas as well.

特性

IUPAC Name |

3-amino-N,N,5-trimethyl-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-4-5(6(8)10-9-4)7(12)11(2)3/h1-3H3,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGWXNZBYWAEOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

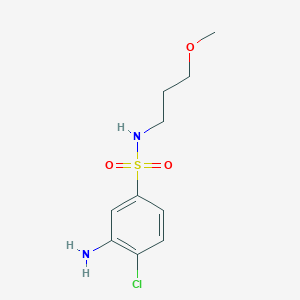

![3-Amino-4-[(2-methoxyethyl)amino]benzene-1-sulfonamide](/img/structure/B1523084.png)